molecular formula C14H14N4O2S B2453869 6-methyl-4-oxo-N-[2-(2-thienyl)ethyl]-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 2109063-16-1

6-methyl-4-oxo-N-[2-(2-thienyl)ethyl]-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No. B2453869
CAS RN: 2109063-16-1
M. Wt: 302.35
InChI Key: NJWKAGGODLWEPP-UHFFFAOYSA-N
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Description

6-methyl-4-oxo-N-[2-(2-thienyl)ethyl]-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C14H14N4O2S and its molecular weight is 302.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Elucidation

  • Synthesis Mechanisms: This compound is synthesized through specific reactions, such as intramolecular cyclization, which has been elaborated in the study of substituted pyrazolo[1,5-a]pyrimidines. These reactions are crucial for understanding the formation and structural variations of this compound (Chimichi et al., 1996).
  • Structural Analysis: Detailed NMR spectroscopy and X-ray diffraction analysis have been utilized to establish the structure of related compounds, providing insight into the molecular configuration of such chemical entities (Chimichi et al., 1996).

Biological Activity

  • Antimicrobial Properties: Research into similar compounds has shown promising biocidal properties against various bacteria and fungi, indicating potential antimicrobial applications for 6-methyl-4-oxo-N-[2-(2-thienyl)ethyl]-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide (Youssef et al., 2011).
  • Inhibition of Enzymes: Studies on related pyrazolo derivatives have demonstrated inhibition of certain enzymes, such as cathepsins B and K. This suggests potential for this compound in enzyme inhibition research (Lukić et al., 2017).

Chemoinformatics and Drug Design

  • Role in Drug Discovery: Compounds with similar structures have been explored in the context of HIV-1 integrase inhibitors, highlighting their potential role in drug discovery and chemoinformatics (Langford et al., 2008).

properties

IUPAC Name

6-methyl-4-oxo-N-(2-thiophen-2-ylethyl)-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-9-8-18-12(14(20)16-9)7-11(17-18)13(19)15-5-4-10-3-2-6-21-10/h2-3,6-8H,4-5H2,1H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWKAGGODLWEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NCCC3=CC=CS3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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